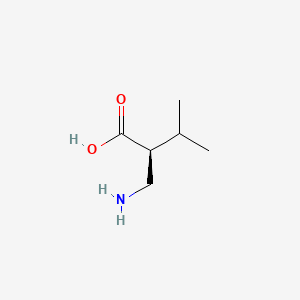
(S)-2-(Aminomethyl)-3-methylbutanoic acid
Overview
Description
“(S)-2-(Aminomethyl)-3-methylbutanoic acid” is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It was first approved in Europe in 2004 for the treatment of peripheral neuropathic pain and adjunctive therapy for partial seizures in patients with epilepsy .
Synthesis Analysis
The synthesis of “(S)-2-(Aminomethyl)-3-methylbutanoic acid” involves several stages. One approach to optimize the synthesis stages involves using appropriate solvents and compounds to reach a straightforward and applicable method. The advantages of this research were avoiding the use of expensive and environment pollutant reagents and solvents, and also using a recoverable reagent .Molecular Structure Analysis
The molecular structure of “(S)-2-(Aminomethyl)-3-methylbutanoic acid” can be analyzed using various software tools such as ChemDraw, HyperChem, and GuassView 5.0 . These tools can establish the molecular structure model with strong universality and stability.Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-(Aminomethyl)-3-methylbutanoic acid” can be analyzed based on multidimensional scaling of a large number of physical–chemical properties . This analysis can provide a quantitative means to identify property motifs in sequences of protein families .Scientific Research Applications
In the synthesis of novel amino acids, (S)-2-(Aminomethyl)-3-methylbutanoic acid and its derivatives have been explored. For instance, 2,4-Diamino-3-methylbutanoic acid was identified as a novel amino acid in nodules formed by Rhizobium bacteria on Lotus tenuis roots (Shaw, Ellingham, & Nixon, 1981).
The compound has been used in the study of aroma compounds in fermented foods. For example, the enantiomeric distribution of 2-methylbutanoic acid in various fermented foods was analyzed to understand the Ehrlich degradation pathway (Matheis, Granvogl, & Schieberle, 2016).
Its applications in medicinal chemistry include the synthesis of key building blocks for pharmaceuticals. For instance, (S)-2-(4-fluorophenyl)-3-methylbutanoic acid was synthesized as a key component for the calcium antagonist Mibefradil (Crameri, Foricher, Scalone, & Schmid, 1997).
In food science, it has been investigated for its role in flavor profiles of various meats. For example, 2-methylbutanoic acid was studied for its contribution to species-related red meat flavors (Kim, Ha, & Lindsay, 1993).
The compound's role in metabolic pathways has also been researched. Lactobacillus sanfranciscensis showed a metabolic shift towards the overproduction of 3-methylbutanoic and 2-methylbutanoic acids under acid stress (Serrazanetti et al., 2011).
Mechanism of Action
- L-theanine also limits available glutamate levels by affecting glutamate transporters and suppressing glutamine conversion to glutamate .
- Impact on Bioavailability : L-theanine’s bioavailability is influenced by its absorption and distribution .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
IUPAC Name |
(2S)-2-(aminomethyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQYMNPVPQLPID-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266327 | |
| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Aminomethyl)-3-methylbutanoic acid | |
CAS RN |
203854-54-0 | |
| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203854-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















